molecular formula C16H15FN2O2 B4553870 4-{[3-(4-fluorophenyl)propanoyl]amino}benzamide

4-{[3-(4-fluorophenyl)propanoyl]amino}benzamide

Cat. No.: B4553870
M. Wt: 286.30 g/mol
InChI Key: XQQJJJYCAISWPS-UHFFFAOYSA-N
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Description

4-{[3-(4-fluorophenyl)propanoyl]amino}benzamide is a useful research compound. Its molecular formula is C16H15FN2O2 and its molecular weight is 286.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.11175589 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Research

  • Application in Alzheimer's Disease: A derivative of the compound, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, was used as a molecular imaging probe to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This study provided insights into the alterations in 5-HT(1A) receptors associated with Alzheimer's disease and cognitive impairment (Kepe et al., 2006).

Cancer Research

  • Histone Deacetylase Inhibition: N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a structurally related compound, was identified as a selective histone deacetylase (HDAC) inhibitor with potential as an anticancer drug. This compound, known as MGCD0103, has entered clinical trials and demonstrates promise in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

Antioxidant Research

  • Antioxidant Activity Evaluation: A study on the electrochemical oxidation of amino-substituted benzamides, which are structurally similar to the compound , assessed their capacity to act as antioxidants by scavenging free radicals. This research is crucial for understanding the role of such compounds in combating oxidative stress (Jovanović et al., 2020).

Material Science

  • Development of Polyamides: Research has been conducted on the synthesis and properties of polyamides based on derivatives of benzamide. These studies are significant in the field of polymer science, contributing to the development of new materials with desirable thermal and mechanical properties (Hsiao et al., 2000).

Molecular Structure Analysis

  • Study of Molecular Forms: Research on 4-Fluoro-N-(2-fluorophenyl) benzamide, a related compound, revealed its dimorphic behavior and the role of strong hydrogen bonds and weak intermolecular interactions in its crystallization process. This study contributes to the understanding of molecular structures and their formation (Chopra & Row, 2005).

Safety and Hazards

Based on the available data, it’s difficult to provide specific safety and hazard information for “4-{[3-(4-fluorophenyl)propanoyl]amino}benzamide”. As with any chemical, appropriate safety precautions should be taken when handling or using this compound .

Future Directions

The future directions for research and development involving “4-{[3-(4-fluorophenyl)propanoyl]amino}benzamide” could include exploring its potential uses in various chemical or biological contexts, investigating its mechanism of action, and studying its physical and chemical properties in more detail .

Properties

IUPAC Name

4-[3-(4-fluorophenyl)propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c17-13-6-1-11(2-7-13)3-10-15(20)19-14-8-4-12(5-9-14)16(18)21/h1-2,4-9H,3,10H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQJJJYCAISWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NC2=CC=C(C=C2)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.